molecular formula C10H13NO3 B1380305 Ethyl 2-(2-methoxypyridin-4-yl)acetate CAS No. 847375-45-5

Ethyl 2-(2-methoxypyridin-4-yl)acetate

Cat. No. B1380305
CAS RN: 847375-45-5
M. Wt: 195.21 g/mol
InChI Key: LYURBJRKWAWIDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-methoxypyridin-4-yl)acetate is a chemical compound with the molecular formula C10H13NO3 . It has a molecular weight of 195.22 g/mol . This compound is typically in liquid form .


Molecular Structure Analysis

The InChI code for Ethyl 2-(2-methoxypyridin-4-yl)acetate is 1S/C10H13NO3/c1-3-14-10(12)7-8-4-5-11-9(6-8)13-2/h4-6H,3,7H2,1-2H3 . This code provides a specific textual representation of the molecule’s structure.

Scientific Research Applications

Medicinal Chemistry: Anti-Fibrotic Drug Development

Ethyl 2-(2-methoxypyridin-4-yl)acetate has been utilized in the synthesis of novel pyrimidine derivatives with significant anti-fibrotic activities. These compounds have shown promising results in inhibiting the expression of collagen and hydroxyproline content in cell culture mediums, indicating potential as novel anti-fibrotic drugs .

Organic Synthesis: Intermediate for Heterocyclic Compounds

This compound serves as a versatile intermediate in the construction of heterocyclic compound libraries. Its role in the synthesis of N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, which are pharmacophores in many molecules with significant biological and therapeutic value, is particularly noteworthy .

Material Science: Synthesis of Functional Materials

In material science, Ethyl 2-(2-methoxypyridin-4-yl)acetate is used to synthesize functional materials that can have applications in various industries, including electronics, pharmaceuticals, and biotechnology .

Chemical Biology: Probing Biological Mechanisms

Researchers employ this compound in chemical biology to probe biological mechanisms. It can be used to study the interaction between small molecules and biological systems, aiding in the understanding of disease pathology and the discovery of new therapeutic targets .

Analytical Chemistry: Chromatography and Spectroscopy

In analytical chemistry, Ethyl 2-(2-methoxypyridin-4-yl)acetate is used in chromatography and spectroscopy as a standard or reference compound. It helps in the identification and quantification of complex mixtures .

Chemical Synthesis: Catalyst and Reagent Development

The compound is also pivotal in the development of new catalysts and reagents that can enhance the efficiency and selectivity of chemical reactions, which is crucial for the advancement of green chemistry practices .

Pharmacology: Drug Metabolism Studies

Ethyl 2-(2-methoxypyridin-4-yl)acetate is used in pharmacological studies to understand drug metabolism and distribution within the body. It can be a model compound for studying the metabolic pathways of drugs with similar structures .

Life Sciences: Cell Culture and Tissue Engineering

Lastly, in life sciences, it is used in cell culture and tissue engineering applications. It can be part of the synthesis of biomaterials that support the growth and differentiation of cells for regenerative medicine .

Safety and Hazards

Ethyl 2-(2-methoxypyridin-4-yl)acetate should be handled with care. It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . It’s also advised to keep away from heat/sparks/open flames/hot surfaces . In case of contact with skin or eyes, rinse immediately with plenty of water .

properties

IUPAC Name

ethyl 2-(2-methoxypyridin-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-3-14-10(12)7-8-4-5-11-9(6-8)13-2/h4-6H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYURBJRKWAWIDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=NC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-methoxypyridin-4-yl)acetate

Synthesis routes and methods

Procedure details

Combined 4-bromo-2-methoxypyridine (654 μl, 5.32 mmol), (2-ethoxy-2-oxoethyl)zinc(II) bromide (5850 μl, 5.85 mmol), and Pd(PPh3)4 catalyst (615 mg, 0.532 mmol) in THF (15.2 mL) and heated to 120° C. in a microwave for 5 minutes. The reaction was filtered through a course glass frit, concentrated to an oil and purified via flash chromatography (100 g silica gel using a 5% to 50% EtOAc in heptane gradient). The appropriate fractions were combined and concentrated to acquire ethyl 2-(2-methoxypyridin-4-yl)acetate (400 mg, 38.5% yield) as a colorless oil. MS m/z [M+H]+ 196.1.
Quantity
654 μL
Type
reactant
Reaction Step One
Quantity
5850 μL
Type
reactant
Reaction Step One
Quantity
615 mg
Type
catalyst
Reaction Step One
Name
Quantity
15.2 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(2-methoxypyridin-4-yl)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(2-methoxypyridin-4-yl)acetate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-(2-methoxypyridin-4-yl)acetate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Ethyl 2-(2-methoxypyridin-4-yl)acetate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-(2-methoxypyridin-4-yl)acetate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-(2-methoxypyridin-4-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.